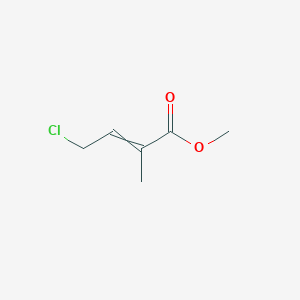
N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea
Overview
Description
N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as Nitrophenylpyridylthiourea (NPTU), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiourea derivative that has been synthesized and studied extensively for its various biological and chemical properties.
Scientific Research Applications
DNA-binding Studies and Biological Activities
A study by Tahir et al. (2015) explored the anti-cancer potential of nitrosubstituted acylthioureas, including derivatives similar to N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea. They investigated DNA interaction using various techniques and assessed antioxidant, cytotoxic, antibacterial, and antifungal activities, revealing promising applications in these areas (Tahir et al., 2015).
Structural Characterization in Copper Complexes
Research by Tadjarodi et al. (2007) involved structural characterization of copper complexes using thiourea derivatives. Their findings provide insights into the structural aspects and potential applications of such complexes in various scientific fields, including this compound-related compounds (Tadjarodi et al., 2007).
Hydrogen Bonding and Deprotonation Studies
Pérez-Casas and Yatsimirsky (2008) analyzed hydrogen bonding and deprotonation equilibria in compounds including N-methoxyethyl-N'-(4-nitrophenyl)thiourea. Their work offers valuable information on the chemical interactions and stability of such compounds, which is crucial for understanding their scientific applications (Pérez-Casas & Yatsimirsky, 2008).
Synthesis and Potential in Cancer Treatment
A study by Nammalwar et al. (2010) discussed the synthesis of thiourea derivatives, including those related to this compound, and their potential in the treatment of kidney cancer. This highlights the compound's relevance in developing anticancer drugs (Nammalwar et al., 2010).
Molecular Docking and DNA Binding
Mushtaque et al. (2016) conducted molecular docking, DNA binding, cytotoxicity, and DFT studies on a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea. Their findings suggest potential applications in understanding drug-DNA interactions and designing new therapeutic agents (Mushtaque et al., 2016).
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-5-3-11(4-6-12)16-13(20)15-9-10-2-1-7-14-8-10/h1-8H,9H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYIFHQUPAEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)





![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
